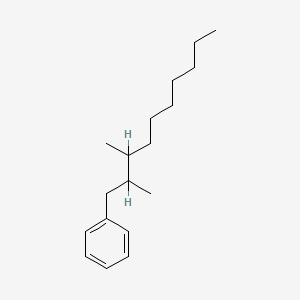
(2,3-Dimethyldecyl)benzene
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
(2,3-Dimethyldecyl)benzene is an organic compound with the molecular formula C18H30 It is a derivative of benzene, where the benzene ring is substituted with a 2,3-dimethyldecyl group
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of (2,3-Dimethyldecyl)benzene typically involves the alkylation of benzene with 2,3-dimethyldecyl halides under Friedel-Crafts alkylation conditions. This reaction is catalyzed by a Lewis acid such as aluminum chloride (AlCl3). The reaction proceeds as follows:
Formation of the electrophile: The 2,3-dimethyldecyl halide reacts with the Lewis acid to form a carbocation.
Electrophilic aromatic substitution: The benzene ring attacks the carbocation, leading to the formation of this compound.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity of the product. The process involves:
Preparation of raw materials: Sourcing and purification of benzene and 2,3-dimethyldecyl halides.
Reaction setup: Large-scale reactors equipped with temperature and pressure control systems.
Catalyst handling: Efficient use and recovery of the Lewis acid catalyst.
Product isolation: Separation and purification of this compound from the reaction mixture.
化学反应分析
Types of Reactions
(2,3-Dimethyldecyl)benzene undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding alcohols, ketones, or carboxylic acids.
Reduction: Reduction reactions can convert the compound to its corresponding alkanes.
Substitution: Electrophilic aromatic substitution reactions can introduce different substituents onto the benzene ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as hydrogen gas (H2) in the presence of a palladium catalyst (Pd/C) are used.
Substitution: Reagents like halogens (Cl2, Br2) and nitrating agents (HNO3/H2SO4) are employed under controlled conditions.
Major Products Formed
Oxidation: Formation of 2,3-dimethyldecyl alcohol, ketones, or carboxylic acids.
Reduction: Formation of 2,3-dimethyldecane.
Substitution: Formation of halogenated or nitrated derivatives of this compound.
科学研究应用
(2,3-Dimethyldecyl)benzene has several applications in scientific research:
Chemistry: Used as an intermediate in organic synthesis and as a solvent in various chemical reactions.
Biology: Studied for its potential biological activity and interactions with biological molecules.
Medicine: Investigated for its potential therapeutic properties and as a precursor for drug development.
Industry: Utilized in the production of specialty chemicals, lubricants, and as a component in certain formulations.
作用机制
The mechanism of action of (2,3-Dimethyldecyl)benzene involves its interaction with molecular targets through electrophilic aromatic substitution reactions. The benzene ring’s delocalized π-electrons interact with electrophiles, leading to the formation of various substituted products. The compound’s hydrophobic nature also allows it to interact with lipid membranes and hydrophobic pockets in proteins, influencing their function and activity.
相似化合物的比较
Similar Compounds
- (3,3-Dimethyldecyl)benzene
- (2,3-Dimethylbutyl)benzene
Uniqueness
(2,3-Dimethyldecyl)benzene is unique due to its specific substitution pattern on the benzene ring, which imparts distinct chemical and physical properties. Compared to similar compounds, it may exhibit different reactivity, solubility, and interaction with biological targets, making it valuable for specific applications in research and industry.
属性
分子式 |
C18H30 |
|---|---|
分子量 |
246.4 g/mol |
IUPAC 名称 |
2,3-dimethyldecylbenzene |
InChI |
InChI=1S/C18H30/c1-4-5-6-7-9-12-16(2)17(3)15-18-13-10-8-11-14-18/h8,10-11,13-14,16-17H,4-7,9,12,15H2,1-3H3 |
InChI 键 |
QQUSKWOXKLFPEP-UHFFFAOYSA-N |
规范 SMILES |
CCCCCCCC(C)C(C)CC1=CC=CC=C1 |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
















